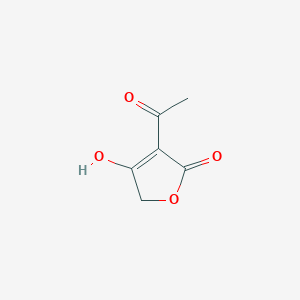

2-Acetyltetronic acid

Übersicht

Beschreibung

2-Acetyltetronic acid is a chemical compound with the molecular formula C6H6O4 . It contains a total of 16 bonds, including 10 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 1 aliphatic ester, 1 aliphatic ketone, and 1 hydroxyl group .

Synthesis Analysis

The synthesis of 2-Acetyltetronic acid involves complex chemical reactions. A study on the enol-enol tautomerism of 2-acetyltetronic acid revealed that vibrational spectra of 2-acetyltetronic acid were investigated in different aggregate states . Ab initio quantum chemical calculations of 2-formyltetronic acid as an analogue of 2-acetyltetronic acid were carried out .Molecular Structure Analysis

The molecular structure of 2-Acetyltetronic acid is quite complex. It contains a total of 16 atoms, including 6 Hydrogen atoms, 6 Carbon atoms, and 4 Oxygen atoms . The molecule also contains 16 bonds, including 10 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 1 aliphatic ester, 1 aliphatic ketone, and 1 hydroxyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Acetyltetronic acid are determined by its molecular structure. It contains a total of 16 atoms, including 6 Hydrogen atoms, 6 Carbon atoms, and 4 Oxygen atoms . The molecule also contains 16 bonds, including 10 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 1 aliphatic ester, 1 aliphatic ketone, and 1 hydroxyl group .Wissenschaftliche Forschungsanwendungen

Spectroscopic and Quantum Chemical Investigation

2-Acetyltetronic acid (ATA) has been a subject of interest in spectroscopic studies. Avakyan et al. (1995) investigated the vibrational spectra of ATA in different aggregate states using ab initio quantum chemical calculations. This research provides insight into the tautomeric forms of ATA, important for understanding its chemical behavior and stability under various conditions (Avakyan et al., 1995).

Studies on Tautomerism

The study of tautomerism in tetramic acid analogs, including 2-acetyltetronic acid, by Saito and Yamaguchi (1978) explored how variations in tautomeric equilibria are influenced by different polar solvents. This type of research is crucial for understanding the chemical properties and potential applications of 2-acetyltetronic acid in various environments (Saito & Yamaguchi, 1978).

Analytical Techniques for Herbicides

In the context of agriculture, 2-acetyltetronic acid plays a role in the development of analytical methods. Loper et al. (2002) developed a technique using 2-acetyltetronic acid as a marker for ALS-inhibitor herbicides. This research contributes to the agricultural sciences by providing a new method for analyzing herbicide presence and concentration in plant tissues (Loper et al., 2002).

Research in Flavor Chemistry

2-Acetyltetronic acid also finds application in flavor chemistry. Sanders et al. (2005) studied 2-acetyltetrahydropyridine, a flavor component in heated corn products, highlighting the importance of understanding the chemical properties of compounds like 2-acetyltetronic acid in food science (Sanders et al., 2005).

Application in Biotechnology

In biotechnology, 2-acetyltetronic acid is relevant in studies involving microorganisms. Van Aalst-van Leeuwen et al. (1997) researched the behavior of microorganisms under dynamic substrate supply, focusing on the accumulation of storage polymers like poly(beta-hydroxybutyrate), an area where 2-acetyltetronic acid could be significant (Van Aalst-van Leeuwen et al., 1997)

Eigenschaften

IUPAC Name |

4-acetyl-3-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c1-3(7)5-4(8)2-10-6(5)9/h8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLZBFDISXGMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(COC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715829 | |

| Record name | 3-Acetyl-4-hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyltetronic acid | |

CAS RN |

70450-64-5 | |

| Record name | 3-Acetyl-4-hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

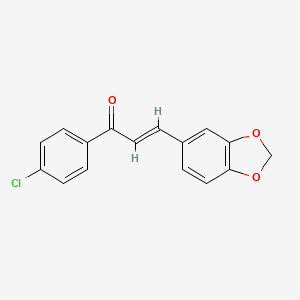

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Bicyclo[2.2.1]hept-5-en-2-yl)(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B1659928.png)

![N'~1~,N'~2~-bis[(1E)-3-phenylpropylidene]ethanedihydrazide](/img/structure/B1659930.png)

![N,N'-bis[(E)-(4-acetamidophenyl)methylideneamino]oxamide](/img/structure/B1659931.png)

![1-[(Phenylsulfonyl)amino]cyclopentanecarboxylic acid](/img/structure/B1659933.png)